molecular formula C11H13BrO B1526915 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene CAS No. 1018681-31-6

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Cat. No. B1526915
CAS RN: 1018681-31-6
M. Wt: 241.12 g/mol
InChI Key: UIMSMCPIZJYSST-UHFFFAOYSA-N
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Description

“1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene” is a chemical compound with the CAS Number: 1018681-31-6 . It has a molecular weight of 241.13 .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H13BrO . The InChI Code is 1S/C11H13BrO/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9H,1-2,7-8H2 .

Scientific Research Applications

Metal Cation Extraction

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene derivatives, such as those in the form of macrocycles, have shown efficacy in the selective extraction of metal cations. Notably, certain macrocycles demonstrate a high specificity for lead picrate over other metal picrates, including silver, alkali, and alkaline earth metals. This specificity is supported by IR and 13C NMR studies which suggest a preferential coordination of the macrocycle's amide oxygen with metal ions (Kumar, Singh, & Singh, 1992).

Synthesis of Biologically Active Compounds

This chemical has been utilized in the synthesis of biologically active compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a naturally occurring product. The synthesis process involves several steps starting from related bromo compounds and yields a variety of biologically relevant compounds (Akbaba et al., 2010).

Advanced Organic Synthesis Techniques

The compound is involved in advanced organic synthesis techniques, such as spirocyclic and cyclopropyl ring modifications. These techniques are used to create complex organic molecules with potential applications in drug development and other fields of chemistry (Majumdar & Alam, 2006).

Material Sciences and Molecular Electronics

In the field of material sciences, particularly in the development of molecular electronics, derivatives of this compound are used as building blocks for constructing molecular wires. These wires are critical in the development of advanced electronic devices at the molecular level (Stuhr-Hansen et al., 2005).

Safety and Hazards

The safety data sheet for “1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene” suggests that in case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

1-bromo-4-(cyclopropylmethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMSMCPIZJYSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716493
Record name 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018681-31-6
Record name 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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